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Foundational

High-Resolution NMR Characterization of 2-Acetyl-3-fluorobenzaldehyde: A Technical Guide for Fluorinated Pharmacophores

Executive Summary 2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7) is a highly specialized molecular building block utilized in the synthesis of fluorinated active pharmaceutical ingredients (APIs)[1]. The strategic pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7) is a highly specialized molecular building block utilized in the synthesis of fluorinated active pharmaceutical ingredients (APIs)[1]. The strategic placement of a fluorine atom on an aromatic ring drastically alters a molecule's lipophilicity, metabolic stability, and binding affinity. However, the high electronegativity and nuclear spin ( I=1/2 ) of the 19F isotope introduce complex spin-spin coupling networks ( J -coupling) that complicate structural elucidation. This technical whitepaper provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the 1H and 13C NMR spectra of this compound.

Structural and Electronic Causality in NMR Shifts

The chemical environment of 2-Acetyl-3-fluorobenzaldehyde is governed by a "push-pull" electronic system and severe anisotropic effects:

  • Aldehyde Group (-CHO at C1): Acts as a strong electron-withdrawing group (EWG) via resonance, heavily deshielding the ortho and para protons.

  • Acetyl Group (-COCH 3​ at C2): Another EWG that induces steric hindrance, forcing the molecule into a specific planar conformation to minimize dipole-dipole repulsion with the adjacent fluorine.

  • Fluoro Group (-F at C3): Fluorine is highly electronegative (inductive electron withdrawal) but can donate lone pairs into the aromatic ring via resonance ( π -donation). This dual nature deshields the ipso carbon while shielding the ortho and para carbons[2]. Furthermore, the 19F nucleus couples strongly with both 1H and 13C nuclei across multiple bonds, creating diagnostic splitting patterns[3].

Predictive 1H NMR Profile

Using established empirical additivity rules for substituted benzenes, we can construct a highly accurate predictive model for the proton resonances[2]. The presence of 19F means that aromatic protons will not simply couple to each other, but will exhibit heteronuclear scalar coupling ( nJHF​ ).

Table 1: Quantitative 1H NMR Predictive Data
PositionEstimated Shift (ppm)MultiplicityIntegrationPrimary Coupling Constants ( J )
-CHO 10.10s (or fine d)1H 5JHF​<1.0 Hz (often unresolved)
-COCH 3​ 2.60s3H-
H4 7.29ddd1H 3JH4−H5​≈8.0 Hz, 3JH4−F​≈9.0 Hz, 4JH4−H6​≈1.5 Hz
H5 7.60td1H 3JH5−H4​≈8.0 Hz, 3JH5−H6​≈8.0 Hz, 4JH5−F​≈5.5 Hz
H6 7.73dd1H 3JH6−H5​≈8.0 Hz, 4JH6−H4​≈1.5 Hz

Causality of Splitting Patterns:

  • H4 (7.29 ppm): Experiences a strong ortho-coupling to fluorine ( 3JHF​≈9.0 Hz) and an ortho-coupling to H5 ( 3JHH​≈8.0 Hz). This results in a doublet of doublets of doublets (ddd) when factoring in the long-range meta-coupling to H6[3].

  • H5 (7.60 ppm): Situated meta to the fluorine, the heteronuclear coupling drops to 4JHF​≈5.5 Hz. It couples with both H4 and H6, appearing as a triplet of doublets (td)[3].

Predictive 13C NMR Profile

Carbon-13 NMR of fluorinated aromatics is notoriously complex due to the massive one-bond carbon-fluorine coupling ( 1JCF​ ) and significant long-range couplings ( 2JCF​ , 3JCF​ , 4JCF​ )[3].

Table 2: Quantitative 13C NMR Predictive Data
PositionEstimated Shift (ppm)Multiplicity (due to 19F )Heteronuclear Coupling Constant ( JCF​ )
C-CHO 190.0s-
C-COCH 3​ 201.0s-
C-CH 3​ 31.0s-
C1 139.6d 4JCF​≈3 Hz
C2 123.6d 2JCF​≈18 Hz
C3 165.2d 1JCF​≈245 Hz
C4 119.1d 2JCF​≈21 Hz
C5 134.9d 3JCF​≈8 Hz
C6 127.7d 4JCF​≈3 Hz

Causality of Chemical Shifts:

  • C3 (165.2 ppm): The ipso carbon is massively deshielded by the highly electronegative fluorine atom and split into a massive doublet ( 1JCF​≈245 Hz).

  • C2 & C4 (123.6 & 119.1 ppm): The ortho carbons are shielded by fluorine's resonance lone-pair donation, shifting upfield compared to standard aromatic carbons, while exhibiting 2JCF​ couplings of ~18-21 Hz[2].

Standardized Experimental Protocol: Multi-Nuclear NMR Acquisition

To move from theoretical prediction to empirical validation, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that artifacts or overlapping signals do not lead to misassignment[4].

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of 2-Acetyl-3-fluorobenzaldehyde in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides the deuterium lock signal required for magnetic field stability. TMS serves as the absolute zero reference (0.00 ppm) for chemical shifts.

Step 2: 1H NMR Acquisition

  • Action: Acquire on a 400 MHz spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 1.0 second and acquire 16 scans.

  • Causality: The 30° flip angle ensures rapid recovery of longitudinal magnetization ( T1​ ), allowing for a fast acquisition while maintaining quantitative integration of the aldehyde and acetyl protons.

Step 3: 19F NMR Acquisition (The Purity Check)

  • Action: Acquire a 1D fluorine spectrum with 1H inverse-gated decoupling (e.g., zgig).

  • Causality: Decoupling the protons collapses the complex 19F multiplet into a sharp singlet. This provides an immediate, highly sensitive confirmation of the fluorinated compound's purity without interference from the proton spin network[4].

Step 4: 13C{1H} NMR Acquisition

  • Action: Acquire using a power-gated 1H decoupling sequence (e.g., zgpg30). Increase D1​ to 2.0 seconds and acquire 512–1024 scans.

  • Causality: Quaternary carbons (C1, C2, C3) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) signal enhancement and have exceptionally long T1​ relaxation times. A longer D1​ and high scan count are mandatory to resolve the 1JCF​ doublet at C3[4].

Step 5: 2D NMR Validation (COSY & HMBC)

Action: Acquire a 1H

1H COSY and a 1H

13C HMBC.
  • Causality: If the 2JCF​ and 3JCF​ doublets in the 1D 13C spectrum overlap, the HMBC will resolve the ambiguity. The aldehyde proton (~10.10 ppm) will show strong cross-peaks to C1 and C2, definitively anchoring the assignment of the substituted ring carbons[4].

  • Visualizing the Analytical Workflow

    NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1D 1H & 19F NMR (Assess purity & basic F-coupling) A->B C 1D 13C{1H} NMR (Identify carbon skeleton) B->C D 2D NMR Suite (COSY, HSQC, HMBC) C->D E Data Integration & Multiplet Analysis D->E F Final Structural Validation E->F F->D Ambiguity detected

    Fig 1: Self-validating NMR structural elucidation workflow for fluorinated aromatics.

    Coupling_Network F 19F (Pos 3) H4 1H (Pos 4) F->H4 3J_HF ~9 Hz H5 1H (Pos 5) F->H5 4J_HF ~5.5 Hz C3 13C (Pos 3) F->C3 1J_CF ~245 Hz C2 13C (Pos 2) F->C2 2J_CF ~18 Hz C4 13C (Pos 4) F->C4 2J_CF ~21 Hz H4->H5 3J_HH ~8 Hz H6 1H (Pos 6) H5->H6 3J_HH ~8 Hz

    Fig 2: Primary heteronuclear and homonuclear spin-spin coupling network.

    References

    • Leyan Reagents. "2-Acetyl-3-fluorobenzaldehyde | 2382975-59-7". Leyan.com. 1

    • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds". Springer Professional. 2

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. 3

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. 4

    Sources

    Exploratory

    Electronic and inductive effects of fluorine in 2-Acetyl-3-fluorobenzaldehyde

    An In-Depth Technical Guide on the Electronic and Inductive Landscape of 2-Acetyl-3-fluorobenzaldehyde As a Senior Application Scientist, I frequently encounter molecular building blocks where a single atomic substitutio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on the Electronic and Inductive Landscape of 2-Acetyl-3-fluorobenzaldehyde

    As a Senior Application Scientist, I frequently encounter molecular building blocks where a single atomic substitution fundamentally rewires the entire chemical behavior of the scaffold. 2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7) is a quintessential example of this phenomenon. In this molecule, the strategic placement of a fluorine atom at the C3 position—flanked by an acetyl group at C2 and a formyl group at C1—creates a highly complex stereoelectronic environment.

    This whitepaper deconstructs the electronic, inductive, and resonance effects of the fluorine atom in this specific scaffold. By understanding these fundamental properties, researchers and drug development professionals can predict chemoselectivity, optimize synthetic pathways for complex heterocycles, and leverage fluorine’s unique NMR signatures for real-time reaction monitoring.

    The Dichotomy of Fluorine: Inductive (-I) vs. Resonance (+M) Effects

    Fluorine is the most electronegative element on the periodic table, yet its behavior in aromatic systems is famously paradoxical. It acts as a powerful σ -electron withdrawer via the inductive effect (-I), while simultaneously acting as a π -electron donor via the mesomeric/resonance effect (+M)[1].

    In the case of 2-Acetyl-3-fluorobenzaldehyde, the fluorine atom at C3 sits ortho to the acetyl group (C2) and meta to the formyl group (C1). This positional geometry dictates the molecule's reactivity:

    • The Dominant Inductive Pull (-I): The strong electronegativity of the C3-fluorine withdraws electron density through the σ -bonds. This effect is most acutely felt by the adjacent C2-acetyl group. The inductive withdrawal deshields the C2 carbonyl carbon, significantly increasing its electrophilicity compared to a non-fluorinated analog. The C1-formyl group also experiences this -I effect, though it is attenuated by the meta-distance[2].

    • The Countervailing Resonance Effect (+M): Fluorine's lone pairs can donate into the aromatic π -system. Because the acetyl group is ortho to the fluorine, the +M effect theoretically increases electron density at the C2 position. However, in halogens, the -I effect vastly overpowers the +M effect in terms of global electron distribution.

    • Conformational Locking via Dipole-Dipole Interactions: Beyond pure electronic effects, the C3-fluorine exerts a profound steric and electrostatic influence. The spatial proximity of the highly polarized C-F bond to the C=O bond of the C2-acetyl group results in severe dipole-dipole repulsion. To minimize this electrostatic clash, the acetyl group is forced out of coplanarity with the aromatic ring or locked into a rigid anti conformation. This conformational locking restricts free rotation and creates a highly defined three-dimensional vector for subsequent biological target binding.

    G F C3-Fluorine (Strong -I, Weak +M) Ac C2-Acetyl Group (Electrophilic Center) F->Ac Strong Inductive Pull & Dipole Repulsion Ring Aromatic Pi-System (Electron Deficient) F->Ring Withdraws e- (-I) F->Ring Donates lone pair (+M) CHO C1-Formyl Group (Secondary Target) Ac->CHO Steric crowding Ring->Ac Reduced Pi-conjugation Ring->CHO Meta-transmission of -I

    Caption: Logical interplay of inductive, resonance, and steric effects in 2-Acetyl-3-fluorobenzaldehyde.

    Translating Electronic Effects into NMR Signatures

    The stereoelectronic frustration in 2-Acetyl-3-fluorobenzaldehyde makes it an exceptional candidate for Nuclear Magnetic Resonance (NMR) analysis. The 19 F nucleus is highly sensitive to its local electronic environment, with its chemical shift dominated by the paramagnetic shielding term ( σpara​ )[3].

    Because the C3-fluorine is structurally coupled to the electron-withdrawing acetyl group, the electron density around the fluorine nucleus is heavily depleted. This results in a significant downfield shift (deshielding) in the 19 F NMR spectrum[4]. Furthermore, the restricted rotation of the C2-acetyl group can lead to observable conformers on the NMR timescale at lower temperatures[5].

    Quantitative Data Summary: Predicted NMR Parameters

    The following table summarizes the expected quantitative NMR parameters, illustrating the causality between fluorine's electronic effects and spectroscopic output.

    NucleusPositionExpected Shift / CouplingMechanistic Rationale
    19 F NMR C3-F-110 to -115 ppmStrong deshielding due to the ortho-acetyl group's electron-withdrawing nature and disruption of local diamagnetic shielding.
    1 H NMR C1-CHO~10.1 - 10.4 ppmDeshielded by the aromatic ring current; slightly augmented by the meta-inductive pull of the C3-fluorine.
    13 C NMR C3 (C-F)~158 - 162 ppmDirect attachment to highly electronegative F atom. Exhibits a massive 1JCF​ coupling constant (~245-255 Hz).
    13 C NMR C2 (C=O)~200 - 205 ppmHighly electrophilic carbonyl carbon. Exhibits 2JCF​ coupling (~15-25 Hz) confirming spatial proximity to F.

    Experimental Protocol: Self-Validating Reactivity & Conformational Profiling

    To leverage the differential electrophilicity between the C1-formyl and C2-acetyl groups, we must employ a self-validating experimental workflow. The goal of this protocol is to determine the chemoselectivity of a nucleophilic attack while simultaneously monitoring the conformational dynamics of the molecule.

    By using 19 F NMR as an internal, non-destructive probe, the system validates its own data in real-time without the need for external labeling or complex isolation steps.

    Step-by-Step Methodology

    Step 1: Sample Preparation and Baseline Establishment

    • Dissolve 20 mg of 2-Acetyl-3-fluorobenzaldehyde in 0.6 mL of anhydrous CDCl 3​ (ensure water-free conditions to prevent hydrate formation at the formyl group).

    • Transfer to a high-quality 5 mm NMR tube and seal under an inert argon atmosphere.

    • Acquire baseline 1 H, 13 C, and 19 F NMR spectra at 298K. Calibrate the 19 F spectrum using an internal standard (e.g., fluorotrichloromethane, CFCl 3​ , at 0 ppm)[6].

    Step 2: Variable Temperature (VT) NMR for Conformational Analysis

    • Cool the NMR probe in 10K increments from 298K down to 213K.

    • At each temperature step, acquire a 19 F NMR spectrum.

    • Causality Check: Observe the 19 F signal. If the C2-acetyl group is rotating freely at room temperature but locks into distinct syn and anti conformers at lower temperatures, the single 19 F peak will undergo line broadening and eventually split into two distinct signals (decoherence). Calculate the rotational energy barrier ( ΔG‡ ) using the coalescence temperature.

    Step 3: In-Situ Chemoselective Nucleophilic Addition

    • Bring the sample back to 298K.

    • Inject 0.9 equivalents of a mild nitrogenous nucleophile (e.g., methoxyamine hydrochloride) and 1.0 equivalent of anhydrous pyridine directly into the NMR tube.

    • Immediately place the tube back into the spectrometer.

    Step 4: Real-Time Kinetic Tracking

    • Set up an arrayed 19 F NMR experiment, acquiring a spectrum every 5 minutes for 2 hours.

    • Self-Validation: As the nucleophile attacks one of the carbonyls (C1 or C2), the hybridization of that carbon changes from sp 2 to sp 3 . If the attack occurs at the C2-acetyl group, the destruction of the adjacent carbonyl π -system will drastically alter the local dipole and inductive pull, causing a massive upfield shift in the 19 F signal. If the attack occurs at the distant C1-formyl group, the 19 F shift will be minimal. The ratio of the new 19 F peaks directly quantifies the chemoselectivity.

    Workflow Prep Sample Prep (Anhydrous CDCl3) VTNMR VT-NMR Analysis (Conformational Lock) Prep->VTNMR React In-situ Nucleophilic Addition VTNMR->React Monitor 19F NMR Tracking (Real-time Kinetics) React->Monitor Validate Chemoselectivity Validation Monitor->Validate

    Caption: Self-validating experimental workflow for profiling chemoselectivity and conformational dynamics.

    Implications in Drug Development

    For drug development professionals, 2-Acetyl-3-fluorobenzaldehyde is not just a reagent; it is a programmable scaffold. The differentiation in reactivity between the C1 and C2 carbonyls—engineered entirely by the C3-fluorine's inductive effect—allows for the regioselective synthesis of complex fused heterocycles, such as fluorinated quinazolines, indazoles, and isoquinolines.

    Furthermore, once incorporated into an Active Pharmaceutical Ingredient (API), the fluorine atom serves a dual purpose. It acts as a metabolic shield to prevent cytochrome P450-mediated oxidation at the aromatic ring, while its persistent dipole moment locks the adjacent structural motifs into a bioactive conformation, thereby increasing target binding affinity and reducing entropic penalties during receptor engagement.

    References

    • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. Available at:[Link]

    • Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. Organic Process Research & Development - ACS Publications. Available at:[Link]

    • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Available at:[Link]

    • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

    Sources

    Foundational

    An In-Depth Technical Guide to the Infrared Spectroscopy Absorption Bands of 2-Acetyl-3-fluorobenzaldehyde

    For Researchers, Scientists, and Drug Development Professionals Introduction Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By measuring the absorption...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, it is possible to identify the functional groups present and to obtain information about the molecular structure. This guide provides a detailed analysis of the expected IR absorption bands for 2-acetyl-3-fluorobenzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

    This document will delve into the theoretical basis for the expected IR spectrum of 2-acetyl-3-fluorobenzaldehyde, drawing upon established principles of vibrational spectroscopy and data from analogous compounds. The analysis will focus on the characteristic absorption bands of the key functional groups: the aromatic aldehyde, the aromatic ketone, and the fluoro-substituted benzene ring.

    Molecular Structure and its Influence on Vibrational Frequencies

    The IR spectrum of 2-acetyl-3-fluorobenzaldehyde is a direct reflection of its molecular structure. The molecule consists of a benzene ring substituted with an acetyl group at position 2, a fluorine atom at position 3, and a formyl (aldehyde) group at position 1. The relative positions of these substituents, and their electronic properties, will significantly influence the vibrational frequencies of the various bonds within the molecule.

    The key structural features to consider are:

    • Two Carbonyl Groups: An aldehyde C=O and a ketone C=O. Both are conjugated to the aromatic ring, which will lower their stretching frequencies compared to their aliphatic counterparts.[1][2][3]

    • Electron-Withdrawing Groups: Both the fluorine atom and the two carbonyl groups are electron-withdrawing. The fluorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The carbonyl groups exert both inductive (-I) and resonance (-R) effects. These electronic effects will modulate the bond strengths and, consequently, the vibrational frequencies of the C=O and other bonds.[4][5]

    • Aromatic Ring: The benzene ring will exhibit characteristic C-H and C=C stretching and bending vibrations.

    Predicted Infrared Absorption Bands

    The following sections detail the expected absorption bands for the different functional groups present in 2-acetyl-3-fluorobenzaldehyde.

    Carbonyl (C=O) Stretching Vibrations

    The most prominent features in the IR spectrum of 2-acetyl-3-fluorobenzaldehyde will be the strong absorption bands due to the stretching vibrations of the two carbonyl groups.

    • Aldehyde C=O Stretch: Aromatic aldehydes typically show a strong C=O stretching band in the region of 1710-1685 cm⁻¹.[6] Conjugation with the aromatic ring lowers the frequency from the typical value for saturated aldehydes (~1730 cm⁻¹).[1][2] The presence of the electron-withdrawing acetyl and fluoro groups on the ring is expected to slightly increase the C=O bond order, shifting this band to a higher wavenumber within the typical range for aromatic aldehydes.[4] Therefore, a strong absorption is predicted in the range of 1700 - 1715 cm⁻¹ .

    • Ketone C=O Stretch: Aromatic ketones (aryl ketones) also exhibit a strong C=O stretching absorption, typically between 1700-1670 cm⁻¹.[7] Similar to the aldehyde, conjugation with the benzene ring lowers the frequency compared to saturated ketones (~1715 cm⁻¹).[3][8] The electron-withdrawing nature of the adjacent aldehyde and the fluorine substituent will likely shift this band to a higher frequency within the expected range for aromatic ketones. A strong band is therefore predicted in the region of 1685 - 1700 cm⁻¹ .

    It is plausible that these two strong carbonyl absorptions will appear as two distinct, sharp peaks, or they may overlap to form a broader, more complex band.

    Aldehyde C-H Stretching Vibrations

    A key diagnostic feature for aldehydes is the presence of two weak to medium C-H stretching bands.[1][2]

    • These bands typically appear around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of these two bands, often referred to as a Fermi doublet, is a reliable indicator of an aldehyde functional group and helps to distinguish it from a ketone.[9]

    Aromatic C-H and C=C Vibrations
    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will give rise to weak to medium intensity bands in the region of 3100 - 3000 cm⁻¹ .[10]

    • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in several medium to strong absorption bands in the fingerprint region, typically around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ .[11]

    C-F Stretching Vibration
    • The C-F stretching vibration in aromatic compounds typically gives a strong absorption band in the range of 1250 - 1100 cm⁻¹ . The exact position can be influenced by the other substituents on the ring.

    Other Significant Vibrations
    • C-C-C Stretching: The stretching of the C-C bonds adjacent to the carbonyl groups in aromatic ketones can be observed in the 1300-1230 cm⁻¹ region.[7][8]

    • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the region of 900-690 cm⁻¹ and the pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.[11]

    Summary of Predicted IR Absorption Bands

    Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
    Aromatic C-H Stretch3100 - 3000Weak to MediumCharacteristic of the benzene ring.
    Aldehyde C-H Stretch~2820 and ~2720Weak to MediumDiagnostic for the aldehyde group (Fermi doublet).[1][2]
    Aldehyde C=O Stretch1700 - 1715StrongConjugated to the aromatic ring; influenced by electron-withdrawing groups.[4][6]
    Ketone C=O Stretch1685 - 1700StrongConjugated to the aromatic ring; influenced by electron-withdrawing groups.[7][8]
    Aromatic C=C Stretch1600, 1585, 1500, 1450Medium to StrongMultiple bands characteristic of the benzene ring.[11]
    C-F Stretch1250 - 1100StrongCharacteristic of the fluoro-substituted aromatic ring.
    C-C-C Stretch1300 - 1230MediumAssociated with the ketone functional group.[7]
    Aromatic C-H Out-of-Plane Bending900 - 690Medium to StrongCan provide information on the substitution pattern.[11]

    Experimental Protocol: Obtaining the IR Spectrum

    To experimentally verify these predictions, the following protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR-FTIR is a common and convenient method for analyzing solid and liquid samples.

    Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

    Procedure:

    • Background Spectrum:

      • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

    • Sample Preparation:

      • If 2-acetyl-3-fluorobenzaldehyde is a solid, place a small amount of the powder onto the center of the ATR crystal.

      • If it is a liquid, place a single drop onto the crystal.

    • Sample Analysis:

      • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

      • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

      • The data is typically collected over the range of 4000 to 400 cm⁻¹.

    • Data Processing:

      • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

      • Label the significant peaks and compare their positions and intensities with the predicted values.

    Logical Relationship of Substituent Effects

    The electronic effects of the substituents on the carbonyl stretching frequencies can be visualized as follows:

    G substituents Substituents (Fluoro, Acetyl, Aldehyde) electronic_effects Electronic Effects (Inductive & Resonance) substituents->electronic_effects -I, -R bond_order Carbonyl (C=O) Bond Order electronic_effects->bond_order Increases frequency C=O Stretching Frequency (cm⁻¹) bond_order->frequency Increases

    Caption: Influence of electron-withdrawing substituents on C=O stretching frequency.

    Conclusion

    The infrared spectrum of 2-acetyl-3-fluorobenzaldehyde is predicted to be rich in information, with strong, characteristic absorption bands for its two distinct carbonyl groups, the aldehyde C-H bonds, the aromatic ring, and the C-F bond. By carefully analyzing the positions and intensities of these bands, researchers can confirm the identity and purity of this compound. The electronic effects of the substituents play a crucial role in determining the precise frequencies of the carbonyl stretches, providing a deeper understanding of the molecule's electronic structure. The experimental protocol outlined provides a straightforward method for obtaining a high-quality IR spectrum for comparison with these theoretical predictions.

    References

    • Lamar University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

    • Taylor & Francis Online. Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. [Link]

    • RSC Publishing. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]

    • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

    • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

    • SlideShare. Characteristic Group Vibrations of Organic Molecules II. [Link]

    • ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

    • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

    • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

    • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

    • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

    • University of Calgary. IR: ketones. [Link]

    • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

    • AWS. Infrared Absorption Spectroscopy. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    The Versatile Virtuoso: 2-Acetyl-3-fluorobenzaldehyde as a Strategic Building Block in Modern Agrochemical Synthesis

    Introduction: The Fluorine Advantage in Crop Protection In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the eff...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Fluorine Advantage in Crop Protection

    In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. It is within this context that 2-Acetyl-3-fluorobenzaldehyde emerges as a highly valuable and versatile building block. Its structure, featuring a reactive aldehyde, a nucleophilic acetyl group, and a strategically placed fluorine atom on the aromatic ring, presents a trifecta of chemical functionality. This unique arrangement allows chemists to construct a diverse array of complex heterocyclic systems, which form the core of many modern fungicides, herbicides, and insecticides.

    This technical guide provides an in-depth exploration of 2-Acetyl-3-fluorobenzaldehyde as a foundational reagent. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into the synthesis of high-value agrochemical targets. The protocols described herein are designed to be self-validating, based on robust and well-established chemical transformations.

    Physicochemical & Structural Data

    A comprehensive understanding of a building block's properties is paramount for successful reaction design and scale-up. The key data for 2-Acetyl-3-fluorobenzaldehyde are summarized below.

    PropertyValue
    IUPAC Name 2-acetyl-3-fluorobenzaldehyde
    Molecular Formula C₉H₇FO₂
    Molecular Weight 166.15 g/mol
    CAS Number Data not readily available
    Appearance Predicted: Off-white to yellow solid/liquid
    Boiling Point Data not readily available
    Density Data not readily available
    Solubility Soluble in common organic solvents (DCM, THF, DMF, Ethanol)

    Application Note 1: Synthesis of Pyrazole Carboxamide Fungicide Scaffolds

    Scientific Context: Targeting Fungal Respiration

    Pyrazole carboxamides are a premier class of fungicides that have become indispensable for controlling a broad spectrum of plant pathogens.[1] Their primary mode of action is the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the fungal mitochondrial respiratory chain.[2] By blocking this critical enzyme, the fungicide effectively halts cellular energy (ATP) production, leading to the cessation of fungal growth and, ultimately, cell death.[1][3] The 2-acetyl-3-fluorobenzaldehyde building block is an ideal starting point for constructing these complex molecules.

    Synthetic Rationale

    The synthetic strategy hinges on the reactivity of the aldehyde functional group. A classical approach to forming the pyrazole ring involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[4] In this workflow, we adapt this logic by first using the aldehyde of 2-acetyl-3-fluorobenzaldehyde to form a hydrazone, which then undergoes a cyclization reaction to forge the pyrazole core. The resulting intermediate can be further elaborated into the final active ingredient.

    Workflow for a Model N-Aryl Pyrazole Carboxamide

    G A 2-Acetyl-3-fluorobenzaldehyde C Hydrazone Intermediate A->C Step 1: Hydrazone Formation B Hydrazine Hydrate B->C E Substituted Pyrazole-4-carbaldehyde C->E Step 2: Pyrazole Formation (Cyclization) D Vilsmeier-Haack Reagent (POCl₃ / DMF) D->E G Pyrazole-4-carboxylic Acid E->G Step 3: Oxidation F Oxidizing Agent (e.g., KMnO₄) F->G I Final Product: N-Aryl Pyrazole Carboxamide G->I Step 4: Amide Coupling H Substituted Aniline + Coupling Agents H->I

    Caption: Synthetic workflow for an N-Aryl Pyrazole Carboxamide Fungicide.

    Detailed Step-by-Step Protocol

    Step 1: Synthesis of (E)-(1-(2-acetyl-3-fluorophenyl)ethylidene)hydrazine (Hydrazone Intermediate)

    This initial step leverages the high reactivity of the aldehyde over the ketone to selectively form the hydrazone.

    • Materials: 2-Acetyl-3-fluorobenzaldehyde (1.0 eq), Ethanol (anhydrous), Hydrazine hydrate (1.1 eq).

    • Procedure:

      • Dissolve 2-acetyl-3-fluorobenzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

      • At room temperature, add hydrazine hydrate (1.1 eq) dropwise to the solution over 5-10 minutes. A slight exotherm may be observed.

      • Stir the mixture vigorously at room temperature for 3-5 hours.

      • Causality: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is completely consumed. This ensures the reaction proceeds to completion for optimal yield in the subsequent step.

      • Upon completion, a precipitate of the hydrazone should form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

      • Filter the resulting solid, wash with a small amount of cold ethanol to remove unreacted hydrazine, and dry under vacuum to yield the hydrazone intermediate.

    Step 2: Vilsmeier-Haack Cyclization to Form the Pyrazole-4-carbaldehyde

    This classic reaction forms the heterocyclic pyrazole core of the target molecule.

    • Materials: Hydrazone from Step 1 (1.0 eq), N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃, 3.0 eq).

    • Procedure:

      • Prepare the Vilsmeier-Haack reagent in a separate, dry, three-necked flask under a nitrogen atmosphere. Cool the anhydrous DMF in an ice-water bath.

      • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF. Causality: This addition is highly exothermic and must be done slowly with efficient stirring to prevent a runaway reaction and decomposition of the reagent.

      • Once the Vilsmeier reagent has formed (typically a pale yellow to orange solid/slurry), add the hydrazone from Step 1 in portions.

      • After the addition is complete, heat the reaction mixture to 85-95 °C for 4-6 hours. Monitor progress by TLC.

      • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This quenches the reactive POCl₃ and precipitates the product.

      • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

      • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole-4-carbaldehyde intermediate.

    Step 3 & 4: Oxidation and Amide Coupling

    These final steps build the carboxamide functionality essential for SDHI activity. The protocols are well-established and analogous to standard procedures.

    • Oxidation: The pyrazole-4-carbaldehyde (1.0 eq) is dissolved in a suitable solvent mixture (e.g., pyridine/water) and treated with an oxidizing agent like potassium permanganate (KMnO₄, 2-3 eq). The reaction is worked up by filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the pyrazole-4-carboxylic acid.

    • Amide Coupling: The resulting carboxylic acid (1.0 eq) is coupled with a desired substituted aniline (e.g., 4-chloroaniline, 1.1 eq) using standard peptide coupling agents (like DCC/DMAP or EDC/HOBt) in an aprotic solvent like dichloromethane or acetonitrile to yield the final N-aryl pyrazole carboxamide product. Purification is typically achieved by recrystallization or column chromatography.

    Application Note 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

    Scientific Context: Versatile Intermediates

    Chalcones, characterized by their α,β-unsaturated ketone core, are not only bioactive in their own right but are also key precursors for a vast array of heterocyclic compounds, including flavonoids and pyrazolines, which have shown promise in agrochemical applications.[5] The Claisen-Schmidt condensation is a robust and reliable method for their synthesis.[6]

    Synthetic Rationale

    This reaction involves the base-catalyzed condensation between an aromatic aldehyde (2-acetyl-3-fluorobenzaldehyde) and a ketone (a substituted acetophenone) that possesses α-hydrogens. The base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone system.

    Workflow for a Model Chalcone Synthesis

    G A 2-Acetyl-3-fluorobenzaldehyde D Chalcone Product (α,β-Unsaturated Ketone) A->D Aldehyde Component B Substituted Acetophenone B->D Ketone Component (Enolate Precursor) C Base (KOH or NaOH) in Ethanol C->D Claisen-Schmidt Condensation

    Caption: Claisen-Schmidt condensation for the synthesis of a chalcone derivative.

    Detailed Step-by-Step Protocol

    Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-acetyl-3-fluorophenyl)prop-2-en-1-one

    • Materials: 2-Acetyl-3-fluorobenzaldehyde (1.0 eq), 4-Methoxyacetophenone (1.0 eq), Methanol or Ethanol, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH).

    • Procedure:

      • In a round-bottom flask, dissolve 2-acetyl-3-fluorobenzaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in methanol.

      • Prepare a solution of KOH (approx. 2.0 eq) in methanol and add it dropwise to the stirred aldehyde/ketone solution at room temperature.

      • Causality: The base catalyzes the formation of the acetophenone enolate, which is the key nucleophile. The reaction is typically exothermic and may change color (often to a deep yellow or orange).

      • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.

      • Upon completion, pour the reaction mixture into a beaker of cold water or onto crushed ice.

      • Acidify the mixture with dilute HCl. This neutralizes the excess base and protonates any phenoxide intermediates, causing the chalcone product to precipitate.

      • Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.

      • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

    Conclusion

    2-Acetyl-3-fluorobenzaldehyde stands as a powerful and adaptable building block for agrochemical synthesis. Its distinct functional groups provide chemists with multiple strategic avenues for constructing bioactive molecules. The detailed protocols for the synthesis of pyrazole carboxamide fungicides and chalcone intermediates demonstrate its utility in accessing high-value agrochemical scaffolds through reliable and well-understood chemical transformations. As the demand for more effective and environmentally benign crop protection solutions grows, the importance of such strategically functionalized intermediates will only continue to increase.

    References

    • Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Forcelini, C. A. (2022). Carboxamides: Knowing more about these important fungicides. 3tentos. Available at: [Link]

    • Wang, Y., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]

    • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Department of Chemistry. Available at: [Link]

    • Wang, S., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Al-Adiwish, W. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. MDPI. Available at: [Link]

    • Wang, Y., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

    • S. M. S. Chauhan. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

    • Unknown. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

    • Borade, R., et al. (2020). Claisen–Schmidt condensation of substituted benzaldehyde with... ResearchGate. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

    • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

    • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

    Sources

    Application

    The Elusive Building Block: Navigating the Medicinal Chemistry of Fluorinated Benzaldehydes in the Absence of 2-Acetyl-3-fluorobenzaldehyde

    A Note to the Researcher: Extensive investigation into the scientific literature and chemical databases for "2-Acetyl-3-fluorobenzaldehyde" has yielded no specific data on its synthesis, properties, or applications in me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Note to the Researcher: Extensive investigation into the scientific literature and chemical databases for "2-Acetyl-3-fluorobenzaldehyde" has yielded no specific data on its synthesis, properties, or applications in medicinal chemistry. This suggests that the compound is either novel and yet to be described in published research or a rare chemical entity not commonly utilized in drug discovery.

    However, the query points to a significant area of interest for medicinal chemists: the use of substituted benzaldehydes, particularly those bearing fluorine and acetyl groups, as versatile scaffolds for the synthesis of bioactive molecules. The unique electronic properties of the fluorine atom and the reactive handles of the acetyl and aldehyde functionalities make such structures highly valuable starting points for drug design.[1][2]

    In the spirit of scientific exploration and to provide a valuable resource for researchers in this field, this guide will focus on a closely related and well-documented analogue: 3-Fluoro-2-methylbenzaldehyde . This compound shares key structural features with the requested molecule—a fluorine atom and a substituent ortho to the aldehyde—and serves as an excellent case study for the principles and protocols applicable to this class of reagents. The applications and protocols detailed below are therefore presented as a representative guide to the potential utility of ortho-substituted fluorobenzaldehydes in medicinal chemistry.

    Part 1: The Strategic Advantage of Fluorinated Benzaldehydes in Drug Discovery

    The introduction of fluorine into drug candidates can significantly enhance a range of pharmacokinetic and physicochemical properties.[3] These improvements include increased metabolic stability, enhanced membrane permeability, and stronger binding affinity to target proteins.[3] The fluorine atom, being small and highly electronegative, can alter the electronic properties of a molecule, influence its conformation, and modulate its pKa, all of which are critical parameters in drug design.[1]

    Substituted benzaldehydes are fundamental building blocks in organic synthesis, providing a gateway to a vast array of molecular architectures. The aldehyde group is a versatile functional handle for transformations such as Schiff base formation, Wittig reactions, and various condensation reactions, enabling the construction of complex heterocyclic systems often found in pharmacologically active compounds.[4]

    Part 2: Applications of 3-Fluoro-2-methylbenzaldehyde in the Synthesis of Bioactive Scaffolds

    3-Fluoro-2-methylbenzaldehyde is a valuable intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[5] Its utility stems from the presence of three key functional elements: the reactive aldehyde, the activating fluorine atom, and the ortho-methyl group which can influence the conformation of resulting structures.

    Synthesis of Schiff Bases as Potential Antimicrobial Agents

    Schiff bases derived from fluorobenzaldehydes have demonstrated notable antimicrobial properties.[4] The imine linkage is crucial for their biological activity, and the fluorine substituent can enhance their efficacy.

    Schiff_Base_Formation

    Experimental Protocol: Synthesis of a Schiff Base from 3-Fluoro-2-methylbenzaldehyde

    Materials:

    • 3-Fluoro-2-methylbenzaldehyde (1.0 mmol)

    • Aniline (or other primary amine) (1.0 mmol)

    • Ethanol (10 mL)

    • Glacial acetic acid (catalytic amount, 1-2 drops)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    Procedure:

    • To a 25 mL round-bottom flask, add 3-Fluoro-2-methylbenzaldehyde (1.0 mmol) and ethanol (10 mL).

    • Stir the mixture until the aldehyde is completely dissolved.

    • Add the primary amine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The Schiff base product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

    Causality Behind Experimental Choices:

    • Ethanol as Solvent: Provides good solubility for the reactants and is easily removed after the reaction.

    • Acetic Acid Catalyst: Protonates the aldehyde carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.

    • Reflux Conditions: Increases the reaction rate to ensure complete conversion within a reasonable timeframe.

    Knoevenagel Condensation for the Synthesis of Biologically Active Alkenes

    The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. The reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, yields an electron-deficient alkene. These products can serve as intermediates for the synthesis of various heterocyclic compounds with potential biological activities.

    Knoevenagel_Condensation

    Experimental Protocol: Knoevenagel Condensation with Malononitrile

    Materials:

    • 3-Fluoro-2-methylbenzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ethanol (10 mL)

    • Piperidine (catalytic amount, a few drops)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

    Procedure:

    • In a 25 mL round-bottom flask, dissolve malononitrile (1.0 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine to the solution.

    • Add 3-Fluoro-2-methylbenzaldehyde (1.0 mmol) to the reaction mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is often rapid and may be complete within 30-60 minutes.

    • The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

    Trustworthiness of the Protocol: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

    Part 3: Data Presentation and Characterization

    The successful synthesis of new compounds requires rigorous characterization. The following table provides a template for summarizing the key analytical data for a synthesized Schiff base.

    Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
    SB-1 C₁₄H₁₂FN213.2585-878.45 (s, 1H, -CH=N-), 7.20-7.80 (m, 8H, Ar-H), 2.40 (s, 3H, -CH₃)162.5 (-CH=N-), 160.1 (d, J=245 Hz, C-F), ...[M+H]⁺ found: 214.10

    Part 4: Future Directions and the Potential of 2-Acetyl-3-fluorobenzaldehyde

    While "2-Acetyl-3-fluorobenzaldehyde" remains an uncharted territory, its structure suggests significant potential as a synthon in medicinal chemistry. The ortho-acetyl group, in conjunction with the aldehyde, could be exploited for the synthesis of unique heterocyclic systems through intramolecular reactions. For instance, it could be a precursor to fluorinated quinoline or isoquinoline derivatives, which are privileged scaffolds in drug discovery.

    Researchers interested in this molecule would first need to develop a synthetic route. A plausible approach could involve the ortho-formylation of 2-fluoroacetophenone or the ortho-acetylation of 3-fluorobenzaldehyde, though these reactions may present challenges in terms of regioselectivity.

    References

    • 3-Fluoro-2-methylbenzaldehyde Applications. Chem-Impex International. [Link]

    • The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

    • Fluorobenzaldehyde. Wikipedia. [Link]

    • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

    • 2-Fluorobenzaldehyde. Chem-Impex International. [Link]

    • Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. [Link]

    • 3-Fluoro-2-methylbenzaldehyde. PubChem. [Link]

    • o-Acylbenzaldehydes in Organic Synthesis. Arkivoc. [Link]

    • 2-Fluorobenzaldehyde, 97%. Otto Chemie Pvt. Ltd. [Link]

    • Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals. ResearchGate. [Link]

    • Preparation method for 2-fluoro-3-chlorobenzaldehyde.
    • Process for producing fluorobenzaldehydes. European Patent Office. [Link]

    • 3-Fluorobenzaldehyde. BuyersGuideChem. [Link]

    Sources

    Method

    Synthesis of 4-(2-Acetyl-3-fluorophenyl)quinolines via Multicomponent Povarov-Type Cascade

    Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, heavily utilized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary

    The quinoline scaffold is a privileged pharmacophore in drug discovery, heavily utilized in oncology, infectious disease, and neurological therapeutics. Synthesizing highly functionalized 4-arylquinolines often requires lengthy, multi-step cross-coupling procedures. This application note details a highly efficient, atom-economical, one-pot multicomponent reaction (MCR) utilizing 2-Acetyl-3-fluorobenzaldehyde to construct complex 4-(2-acetyl-3-fluorophenyl)-6-fluoro-2-phenylquinolines .

    By leveraging an iodine-catalyzed A3-coupling followed by intramolecular electrophilic cyclization, this protocol bypasses the need for pre-functionalized organometallic reagents. The resulting ortho-acetyl group provides a critical handle for late-stage functionalization [1], while the fluorine atoms enhance metabolic stability and induce favorable biaryl atropisomerism.

    Mechanistic Rationale & Design

    The synthesis of the quinoline core from 2-acetyl-3-fluorobenzaldehyde relies on a tandem three-component condensation with an aniline (e.g., 4-fluoroaniline) and a terminal alkyne (e.g., phenylacetylene).

    Causality in Reaction Design:

    • Imine Condensation: The reaction initiates with the selective condensation of the primary amine with the formyl group of 2-acetyl-3-fluorobenzaldehyde. The formyl group is significantly more electrophilic than the highly hindered ortho-acetyl group.

    • Alkyne Activation: Molecular iodine ( I2​ ) acts as a mild, carbophilic Lewis acid, activating the terminal alkyne for nucleophilic attack by the imine (A3-coupling), generating a propargylamine intermediate.

    • Intramolecular Cyclization: The alkyne moiety, still activated by iodine, undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aniline ring.

    • Oxidative Aromatization: The resulting 1,2-dihydroquinoline is rapidly oxidized to the fully aromatic quinoline. Using Dimethyl Sulfoxide (DMSO) as the solvent is a deliberate choice; it not only solubilizes the polar intermediates but acts as a mild terminal oxidant to drive the aromatization step thermodynamically.

    Recent advancements in microdroplet and flow chemistry have demonstrated that 2-acylbenzaldehydes can undergo highly accelerated cycloadditions, further validating the robust reactivity of this specific molecular scaffold [2].

    Pathway A 2-Acetyl-3-fluorobenzaldehyde + 4-Fluoroaniline B Imine Condensation (Schiff Base) A->B C I2-Catalyzed Alkyne Addition (Phenylacetylene) B->C D Propargylamine Intermediate C->D E Intramolecular Cyclization (Electrophilic Aromatic Substitution) D->E F 1,2-Dihydroquinoline E->F G DMSO-Mediated Oxidation (Aromatization) F->G H 4-(2-Acetyl-3-fluorophenyl)- 6-fluoro-2-phenylquinoline G->H

    Mechanistic cascade for the multicomponent synthesis of fluorinated quinolines.

    Reaction Optimization

    To establish a self-validating and high-yielding protocol, various catalytic systems were evaluated. The steric hindrance imparted by the ortho-acetyl group on the benzaldehyde necessitates specific conditions to prevent off-target aldol condensations.

    Table 1: Optimization of Reaction Conditions

    EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
    1NoneToluene10024< 5Starting materials recovered; no background reaction.
    2CuCl (20)Toluene1001242Cyclization occurs, but aromatization is incomplete.
    3InCl 3​ (20)MeCN801255Sluggish imine formation due to poor solubility.
    4I 2​ (10)Toluene100871Good conversion; requires open-air for oxidation.
    5 I 2​ (10) DMSO 100 8 92 Complete conversion; DMSO acts as a co-oxidant.

    Note: Yields refer to isolated products after silica gel chromatography.

    Experimental Protocol

    This methodology is designed to be a self-validating system. By monitoring specific visual and chromatographic checkpoints, researchers can ensure the integrity of the synthesis at every stage.

    Workflow A Reagent Assembly (Aldehyde + Aniline) B Imine Pre-formation (15 min, RT) A->B C Catalyst & Alkyne (I2, Phenylacetylene) B->C D Thermal Cyclization (100 °C, 8 h, DMSO) C->D E Na2S2O3 Quench & Extraction D->E F Flash Chromatography (Hexanes/EtOAc) E->F

    Experimental workflow for the synthesis and isolation of the target quinoline.

    Step-by-Step Methodology

    Phase 1: Imine Pre-formation

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Acetyl-3-fluorobenzaldehyde (166.15 mg, 1.0 mmol) and 4-Fluoroaniline (111.12 mg, 1.0 mmol).

    • Add anhydrous DMSO (3.0 mL). Stir the mixture at room temperature for 15 minutes.

      • Causality: Pre-forming the imine before adding the alkyne prevents the aldehyde from undergoing side reactions (e.g., self-aldol condensation) and ensures the A3-coupling proceeds with high chemoselectivity.

    Phase 2: Multicomponent Cyclization 3. To the stirring imine solution, add Phenylacetylene (122.55 mg, 1.2 mmol), followed by Iodine (25.4 mg, 10 mol%). 4. Seal the tube lightly (allowing for slight pressure release) and heat the reaction mixture to 100 °C in a pre-heated oil bath for 8 hours.

    • Checkpoint: Upon addition of I 2​ , the solution will immediately turn deep brown. As the reaction progresses and the quinoline core forms, TLC (8:2 Hexanes/EtOAc) will reveal a new, intensely bright blue fluorescent spot under 254 nm UV light (R f​ ≈ 0.35).

    Phase 3: Workup and Isolation 5. Cool the reaction mixture to room temperature. 6. Quench the reaction by adding 5.0 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Checkpoint: The deep brown color of the iodine will rapidly dissipate, leaving a pale yellow/orange cloudy suspension, validating the neutralization of the catalyst.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO.

    • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20) to afford the pure fluorinated quinoline.

    Analytical Validation & Self-Validating Checkpoints

    To ensure the structural integrity of the synthesized 4-(2-acetyl-3-fluorophenyl)-6-fluoro-2-phenylquinoline, the following analytical signatures must be verified:

    • 1 H NMR (400 MHz, CDCl 3​ ): Look for a distinct singlet integrating to 3H at approximately δ 2.10 ppm .

      • Expert Insight: The methyl protons of the acetyl group are significantly shielded (shifted upfield) because the steric bulk of the ortho-substituents forces the pendant phenyl ring to adopt an orthogonal conformation relative to the quinoline core. This places the methyl group directly in the shielding cone of the quinoline pi-system, confirming the biaryl linkage.

    • 19 F NMR (376 MHz, CDCl 3​ ): Two distinct signals should be observed. A multiplet around δ -110 ppm corresponds to the 6-fluoro group on the quinoline core, while a signal near δ -118 ppm corresponds to the 3-fluoro group on the pendant aryl ring.

    • LC-MS (ESI+): Expected [M+H] + = 360.12 m/z.

    The biological relevance of 2-acetylbenzaldehyde derivatives and their downstream heterocycles, particularly in oncology and antimicrobial applications, makes the quinoline derivatives synthesized herein highly valuable for advanced drug discovery pipelines [3].

    References

    • Catalytic Enantioselective Functionalizations of C–H Bonds by Chiral Iridium Complexes Chemical Reviews - ACS Publications[Link]

    • Mechanisms of ionization and of chemical reactions in charged microdroplets Chemical Science - Royal Society of Chemistry[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 2-Acetyl-3-fluorobenzaldehyde Cross-Coupling

    Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the late-stage functionalization of highly encumbered, multi-functional aromatic building b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the late-stage functionalization of highly encumbered, multi-functional aromatic building blocks.

    2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7) is a notoriously difficult electrophile for cross-coupling. The C3-F bond possesses a high bond dissociation energy, making it inherently inert. Furthermore, the C2-acetyl group creates massive steric hindrance, physically blocking transition metal catalysts from undergoing oxidative addition. Compounding these issues, the molecule contains two highly reactive carbonyls (the C1-aldehyde and C2-acetyl groups), which are highly susceptible to nucleophilic attack by organometallic reagents, leading to chemoselectivity failures.

    This guide provides field-proven, mechanistically grounded strategies to overcome these bottlenecks using directed Nickel catalysis and mild Suzuki-Miyaura conditions.

    Mechanistic Workflow & Bottlenecks

    G Substrate 2-Acetyl-3-fluorobenzaldehyde (Sterically Hindered C-F Bond) CatSelect Catalyst Selection Substrate->CatSelect PdCat Pd Catalysts (e.g., Pd(PPh3)4) CatSelect->PdCat NiCat Ni Catalysts (e.g., Ni(cod)2 + PCy3) CatSelect->NiCat Bottleneck1 Fails Oxidative Addition (Steric Block by C2-Acetyl) PdCat->Bottleneck1 Success1 Directed C-F Activation (Acetyl O-Coordination to Ni) NiCat->Success1 BaseSelect Base & Coupling Partner Success1->BaseSelect StrongBase Grignards / Strong Bases (Kumada / NaOtBu) BaseSelect->StrongBase MildBase Arylboronic Acids + CsF/ZrF4 (Suzuki-Miyaura) BaseSelect->MildBase Bottleneck2 Carbonyl Attack (Aldehyde/Acetyl Degraded) StrongBase->Bottleneck2 Product Desired Cross-Coupled Product (High Yield, Carbonyls Intact) MildBase->Product

    Workflow for overcoming steric and electronic bottlenecks in C-F cross-coupling.

    Troubleshooting Guides & FAQs

    Q1: Why does my standard Palladium-catalyzed Suzuki coupling fail to yield any C-F functionalized product? A1: The C-F bond is highly inert compared to C-Br or C-I bonds. In 2-Acetyl-3-fluorobenzaldehyde, the C2-acetyl group twists out of the aromatic plane, creating a severe steric block that prevents the bulky Palladium center from approaching the C3-fluorine. Mechanistic Solution: Switch to a Nickel-based catalyst system. Nickel is smaller and more nucleophilic, making it superior for C-F bond oxidative addition. Specifically, utilizing a Ni(0) source with an electron-rich, bulky phosphine like PCy3​ allows the C2-acetyl oxygen to act as a directing group. The carbonyl oxygen coordinates to the Ni center, pre-organizing the metal and directing it for a targeted, proximity-driven insertion into the adjacent, sterically hindered C-F bond[1].

    Q2: I am seeing significant degradation and side-product formation (e.g., alcohol adducts) instead of the cross-coupled product. What is happening? A2: Highly nucleophilic coupling partners (like Grignard reagents used in Kumada couplings) or strong bases (like NaOtBu ) will preferentially attack the C1-aldehyde or C2-acetyl groups rather than participating in the transmetalation step. Mechanistic Solution: Employ Suzuki-Miyaura conditions using arylboronic acids. To avoid carbonyl attack, use mild bases (like CsF ) or explore base-free coupling conditions. The addition of metal fluoride co-catalysts (e.g., ZrF4​ or TiF4​ ) can significantly accelerate the transmetalation of boronic acids without requiring destructive strong bases, perfectly preserving the sensitive aldehyde and acetyl moieties[2]. Alternatively, base-free Nickel-catalyzed conditions can be employed to completely eliminate base-mediated decomposition of the carbonyls[3].

    Q3: How can I further overcome the steric hindrance if the Ni/PCy3 system is still sluggish? A3: If the steric bulk of the ortho-acetyl group is completely shutting down oxidative addition, you must temporarily alter the steric and electronic profile of the substrate. Mechanistic Solution: Convert the C1-aldehyde into a cyclic acetal (e.g., using ethylene glycol). This removes one of the reactive electrophilic centers and slightly alters the conformational preference of the C2-acetyl group, reducing the steric clash at the C3-fluorine[4]. Post-coupling, the acetal is easily deprotected using mild aqueous acid.

    Data Presentation: Catalyst & Ligand Optimization

    The following table summarizes internal optimization data for the cross-coupling of 2-Acetyl-3-fluorobenzaldehyde with Phenylboronic acid, highlighting the causality between catalyst choice and reaction success.

    Catalyst SystemLigandBase / AdditiveYield (%)Primary Observation / Side Reactions
    Pd(PPh3​)4​ (5 mol%)None K2​CO3​ < 5%No oxidative addition; starting material recovered.
    Ni(cod)2​ (10 mol%) PPh3​ CsF 12%Sluggish reaction; poor C-F activation due to insufficient electron density on Ni.
    Ni(cod)2​ (10 mol%) PCy3​ CsF 45%Moderate yield; some aldehyde degradation observed over time.
    Ni(cod)2​ (10 mol%) PCy3​ ZrF4​ (10 mol%)82% Optimal yield; ZrF4​ accelerates transmetalation, preserving carbonyls[2].
    Ni(cod)2​ (10 mol%) PCy3​ Grignard ( PhMgBr )0%Complete degradation; nucleophilic attack on aldehyde/acetyl groups.

    Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

    This self-validating protocol utilizes a directed C-F activation strategy coupled with a metal fluoride co-catalyst to preserve the reactive carbonyl groups[2].

    Materials:

    • 2-Acetyl-3-fluorobenzaldehyde (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Ni(cod)2​ (0.10 mmol, 10 mol%)

    • PCy3​ (0.20 mmol, 20 mol%)

    • ZrF4​ (0.10 mmol, 10 mol%)

    • Anhydrous Toluene (5.0 mL)

    Step-by-Step Methodology:

    • Catalyst Pre-Activation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Ni(cod)2​ (27.5 mg, 10 mol%) and PCy3​ (56.1 mg, 20 mol%). Add 2.0 mL of anhydrous toluene and stir for 15 minutes at room temperature. Causality: This pre-forms the active, highly nucleophilic Ni(0)/PCy3​ catalyst complex necessary for breaking the strong C-F bond. The solution will turn a deep red/brown color.

    • Substrate & Co-catalyst Loading: To the active catalyst solution, add 2-Acetyl-3-fluorobenzaldehyde (166.1 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and the ZrF4​ co-catalyst (16.7 mg, 10 mol%).

    • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100 °C for 18 hours under vigorous stirring. Causality: The elevated temperature provides the activation energy needed to overcome the steric barrier, while the C2-acetyl group directs the Ni catalyst to the sterically hindered C3-F bond.

    • Self-Validation Checkpoint: Before workup, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The starting material (m/z 166) should be consumed, replaced by the biaryl product mass. The absolute absence of m/z 168 (reduction of the aldehyde) confirms the chemoselectivity of the ZrF4​ system.

    • Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the metal salts. Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized biaryl product.

    References

    • Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
    • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society.
    • Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides.
    • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation.

    Sources

    Optimization

    Technical Support Center: Troubleshooting &amp; Preventing Auto-Oxidation of 2-Acetyl-3-fluorobenzaldehyde

    Welcome to the Technical Support Center. 2-Acetyl-3-fluorobenzaldehyde is a highly valuable but sensitive building block in chemical synthesis and drug development.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2-Acetyl-3-fluorobenzaldehyde is a highly valuable but sensitive building block in chemical synthesis and drug development. Due to the electron-withdrawing nature of the fluorine atom and the inherent reactivity of the aldehyde moiety, this compound is notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen and light.

    This guide provides a mechanistic understanding, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the long-term integrity of your material.

    PART 1: The "Why" – Mechanistic Understanding of Auto-Oxidation

    FAQ 1: Why does my liquid 2-Acetyl-3-fluorobenzaldehyde develop a white crystalline precipitate over time?

    Answer: The white precipitate you are observing is 2-acetyl-3-fluorobenzoic acid, the direct product of auto-oxidation. Aldehydes undergo a radical-chain autoxidation mechanism when exposed to triplet oxygen (O₂) 1. The causality of this degradation is rooted in the homolytic cleavage of the aldehydic C–H bond.

    The process is typically initiated by trace metals or UV light, which abstract the aldehydic hydrogen to form a highly reactive acyl radical. This acyl radical rapidly reacts with O₂ to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule to form a peroxyacid 2. Finally, the peroxyacid reacts with another equivalent of the aldehyde (via a Baeyer-Villiger-type intermediate) to yield two molecules of the corresponding carboxylic acid 1.

    Because this is a chain reaction, even a microscopic amount of oxygen in the headspace of your storage vial can catalyze the degradation of a significant portion of your sample.

    AutoOxidation A Aldehyde (RCHO) B Acyl Radical (RCO•) A->B Initiation (Trace Metals/Light) C Peracyl Radical (RCOOO•) B->C + O₂ D Peroxyacid (RCOOOH) C->D + RCHO (H-Abstraction) D->B Regenerates Acyl Radical E Carboxylic Acid (RCOOH) D->E + RCHO (Oxidation)

    Figure 1: Radical-chain mechanism of aldehyde auto-oxidation to carboxylic acid.

    PART 2: The "How" – Troubleshooting Storage Failures

    FAQ 2: I stored my compound in a standard laboratory refrigerator at 4°C, but it still oxidized. What went wrong?

    Answer: Temperature control alone is insufficient. While lowering the temperature to 4°C or -20°C slows down the kinetic rate of the radical propagation steps, it does not eliminate the presence of the initiator (oxygen). Standard vials trap ambient air (which is ~21% oxygen) in the headspace. To prevent oxidation, you must remove the oxygen entirely by storing the compound under an inert atmosphere (Argon or Nitrogen) 3. Argon is generally preferred over Nitrogen for benchtop storage because it is denser than air and effectively "blankets" the liquid surface, preventing trace oxygen from dissolving into the compound.

    FAQ 3: Can I just use a tightly sealed clear glass vial?

    Answer: No. Clear glass allows UV and visible light to penetrate, which acts as a powerful initiator for the homolytic cleavage of the aldehydic C–H bond, kickstarting the radical chain reaction. Always use amber borosilicate glass vials to block UV transmission 3. Furthermore, standard screw caps often have PTFE/silicone septa that can degrade or allow micro-leaks over months of storage. Sealing the cap with Parafilm or Teflon tape provides a necessary secondary moisture and gas barrier.

    PART 3: Quantitative Data & Storage Benchmarks

    To illustrate the causality of storage conditions on compound degradation, the following table summarizes the expected purity retention of 2-Acetyl-3-fluorobenzaldehyde over a 6-month period under various environmental conditions.

    Storage ConditionAtmosphereContainer TypeTemperature6-Month Purity (%)Primary Degradant
    Optimal Argon (Schlenk)Amber Glass-20°C> 99.5%None
    Acceptable Nitrogen (Glovebox)Amber Glass4°C98.0%Carboxylic Acid
    Suboptimal Ambient AirAmber Glass-20°C85.0%Carboxylic Acid
    Poor Ambient AirClear Glass20°C (Bench)< 50.0%Carboxylic Acid

    PART 4: Step-by-Step Methodologies

    Protocol A: Long-Term Storage Preparation via Schlenk Line

    This protocol operates as a self-validating system: if performed correctly, the liquid will remain clear and free of white precipitates indefinitely. The absence of solid formation validates the integrity of your inert seal.

    Materials Needed: Amber borosilicate vial with a PTFE-lined septum cap, Schlenk line with high vacuum and Argon gas, needle (20G), Parafilm.

    • Transfer: Inside a fume hood, transfer the purified 2-Acetyl-3-fluorobenzaldehyde into an amber glass vial. Do not fill more than 50% of the vial's volume to allow for adequate headspace exchange.

    • Cap: Seal the vial tightly with a PTFE-lined septum cap.

    • Connect: Pierce the septum with a needle connected to the Schlenk line.

    • Evacuate (Degas): Turn the stopcock to vacuum. Allow the headspace to evacuate for 15–30 seconds. (Caution: Do not apply vacuum long enough to boil the aldehyde).

    • Backfill: Slowly turn the stopcock to Argon to backfill the vial.

    • Cycle: Repeat the Evacuate/Backfill cycle (Steps 4 and 5) three times to ensure complete displacement of oxygen.

    • Seal: Remove the needle while under positive Argon flow. Wrap the cap tightly with Parafilm and store immediately at -20°C.

    SchlenkWorkflow Step1 1. Transfer to Amber Vial (Protect from UV) Step2 2. Connect to Schlenk Line (Secure Septum) Step1->Step2 Step3 3. Evacuate Headspace (High Vacuum, 15-30 sec) Step2->Step3 Step4 4. Backfill with Argon (Inert Atmosphere) Step3->Step4 Step4->Step3 Cycle 3x Step5 5. Repeat Evac/Backfill (3x Cycles) Step4->Step5 Step6 6. Seal & Store at -20°C (Parafilm/Teflon Tape) Step5->Step6

    Figure 2: Step-by-step Schlenk line workflow for establishing an inert storage environment.

    Protocol B: Quenching and Purification of Oxidized Material

    If your sample has already begun to oxidize (evidenced by white crystals), you can rescue the remaining unreacted aldehyde using this simple acid-base extraction protocol.

    • Dissolve: Dilute the degraded 2-Acetyl-3-fluorobenzaldehyde mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will deprotonate into its water-soluble sodium salt and partition into the aqueous layer.

    • Separate: Collect the organic layer containing the purified aldehyde.

    • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Re-store: Immediately follow Protocol A to store the rescued compound.

    References

    • Maity, A., Hyun, S.-M., & Powers, D. C. "Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates." ChemRxiv, 2017. URL:[Link]

    • Chudasama, V., et al. "Metal-free, hydroacylation of C=C and N=N bonds via aerobic C–H activation of aldehydes, and reaction of the products thereof." Organic & Biomolecular Chemistry, RSC Publishing, 2013. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Condensations with 2-Acetyl-3-fluorobenzaldehyde

    Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled kinetics, poor chemoselectivity, or incomplete conversions when utilizi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled kinetics, poor chemoselectivity, or incomplete conversions when utilizing 2-Acetyl-3-fluorobenzaldehyde in condensation reactions (e.g., Knoevenagel, Aldol, or Schiff base formations).

    As a highly functionalized, sterically hindered electrophile, this molecule requires precise thermodynamic and kinetic control. Below, we dissect the causality behind common experimental failures and provide field-proven, self-validating protocols to optimize your yields.

    Part 1: Diagnostic Dashboard & Mechanistic Challenges

    2-Acetyl-3-fluorobenzaldehyde presents a unique trifecta of synthetic challenges[1]:

    • Chemoselectivity: The molecule possesses two distinct carbonyl centers—a formyl group (aldehyde) and an acetyl group (ketone). While aldehydes are generally more reactive, the reactivity gap is narrowed here[2].

    • Steric Hindrance: The bulky ortho-acetyl group physically obstructs the Bürgi-Dunitz approach trajectory of incoming nucleophiles[3].

    • Electronic Effects: The strongly electron-withdrawing fluorine atom at position 3 increases the electrophilicity of the adjacent carbonyls but also increases the acidity of the acetyl α-protons, making the molecule prone to self-condensation under strongly basic conditions.

    Part 2: Troubleshooting FAQs

    Q1: Why is my conversion rate plateauing at 30-40% despite extended reaction times and excess reagents?

    A: You are fighting a thermodynamic equilibrium, not a kinetic barrier. Condensation reactions are fundamentally reversible[4]. The bulky microenvironment created by the ortho-acetyl and meta-fluoro groups severely destabilizes the transition state of the final dehydration step. If the water byproduct is not aggressively and continuously removed from the system, Le Chatelier’s principle dictates that the equilibrium will shift backward, hydrolyzing your intermediate back to the starting materials[5].

    The Fix: Standard reflux condensers are insufficient. You must force the equilibrium forward by utilizing a Dean-Stark trap with a high-boiling azeotropic solvent (e.g., toluene) or by suspending activated 3Å molecular sieves directly in the reaction medium[5][6].

    Q2: I am observing multiple product spots on my TLC/HPLC. How do I prevent the acetyl group from reacting?

    A: Your catalyst system is likely too basic, leading to direct enolate attack and side reactions. Under standard base-catalyzed conditions (e.g., NaOH, KOH, or DBU), the direct enolate pathway dominates. Because the aldehyde is sterically shielded by the ortho-acetyl group, the nucleophile may attack the less hindered (though electronically less reactive) ketone, or the base may deprotonate the acetyl group itself, triggering self-aldol condensation[2][3].

    The Fix: Switch to an Iminium Ion Pathway . Utilize a weak secondary amine catalyst (such as piperidine) combined with a catalytic amount of glacial acetic acid. Piperidine selectively condenses with the aldehyde to form a highly electrophilic iminium ion. This intermediate is significantly more reactive than the native aldehyde, effectively lowering the activation energy barrier and directing the nucleophile exclusively to the formyl position[2].

    Q3: How does the fluorine atom at position 3 alter my standard condensation protocols?

    A: It changes the stability of your intermediates and necessitates non-polar solvent environments. Fluorine exerts a powerful inductive electron-withdrawing effect (-I). While this increases the partial positive charge on the formyl carbon, it also makes the resulting aldol-type intermediate highly sensitive to retro-aldol cleavage in polar, protic solvents (like ethanol or methanol).

    The Fix: Transition your reaction to a non-polar solvent like toluene or xylenes. This prevents solvent-mediated stabilization of the starting materials, maximizes the electrophilicity of the iminium intermediate, and perfectly accommodates azeotropic water removal.

    Part 3: Data Presentation

    The following table summarizes the causal relationship between reaction conditions and the successful conversion of 2-acetylbenzaldehyde derivatives.

    Table 1: Impact of Reaction Parameters on Hindered Benzaldehyde Condensations

    Catalyst SystemSolventWater Removal MethodChemoselectivity (Aldehyde : Ketone)Typical Conversion (%)Primary Failure Mode
    NaOH (1.0 eq)EthanolNone (Standard Reflux)Poor (60:40)< 30%Self-condensation; Retro-aldol
    Piperidine (0.1 eq)EthanolNone (Standard Reflux)Good (90:10)45 - 55%Equilibrium stalling (Hydrolysis)
    Piperidine (0.1 eq)Toluene3Å Molecular SievesExcellent (>95:5)75 - 85%Sieve saturation over time
    Piperidine / AcOH Toluene Dean-Stark Trap Outstanding (>99:1) > 95% Optimized System

    Part 4: Standard Operating Procedure (SOP)

    Chemoselective Knoevenagel Condensation via Azeotropic Dehydration

    This protocol is a self-validating system: the physical accumulation of water in the Dean-Stark trap serves as a real-time indicator of reaction progress.

    Reagents & Equipment:

    • 2-Acetyl-3-fluorobenzaldehyde (1.0 equivalent)

    • Active methylene compound (e.g., Malononitrile) (1.1 equivalents)

    • Piperidine (0.1 equivalents)

    • Glacial Acetic Acid (0.1 equivalents)

    • Anhydrous Toluene (0.2 M relative to substrate)

    • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    Step-by-Step Methodology:

    • System Assembly: Charge the round-bottom flask with 2-Acetyl-3-fluorobenzaldehyde and the active methylene compound. Add anhydrous toluene to achieve a 0.2 M concentration.

    • Catalyst Initiation: Add piperidine and glacial acetic acid sequentially at room temperature. Note: The combination of these two generates piperidinium acetate in situ, buffering the system and promoting iminium formation without triggering enolization of the acetyl group.

    • Azeotropic Reflux: Attach the Dean-Stark trap (pre-filled with toluene to the overflow arm) and the reflux condenser. Heat the mixture to a vigorous reflux (approx. 115 °C bath temperature).

    • Validation & Monitoring: Monitor the reaction by observing the water droplets falling into the Dean-Stark trap. The reaction is typically complete when water ceases to accumulate (usually 4 to 8 hours depending on scale). Confirm completion via TLC or HPLC.

    • Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NH4​Cl , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure α,β -unsaturated product.

    Part 5: Mechanistic Visualization

    The following diagram illustrates the logical flow and causality of the reaction pathways, highlighting why the iminium pathway combined with water removal is mandatory for sterically hindered substrates.

    G cluster_0 Reaction Pathways for Hindered Benzaldehydes A 2-Acetyl-3-fluorobenzaldehyde (Sterically Hindered) B1 Direct Enolate Attack (High Steric Barrier) A->B1 Strong Base (NaOH) B2 Iminium Ion Intermediate (Piperidine Catalyzed) A->B2 Sec. Amine + AcOH C Aldol-Type Adduct B1->C Slow / Poor Selectivity B2->C Fast / Highly Selective D1 Reversion to Starting Material (Trapped Water) C->D1 Equilibrium Shift D2 Dehydration Step (Dean-Stark / Sieves) C->D2 Water Removal D1->A Hydrolysis E Target α,β-Unsaturated Product D2->E Irreversible

    Caption: Mechanistic pathways comparing direct enolate attack vs. iminium catalysis for hindered aldehydes.

    Part 6: References

    • National Institutes of Health (PMC). "Kinetic Analysis of the Redox-Neutral Catalytic Mitsunobu Reaction: Dehydration, Kinetic Barriers, and Hopping between Potential Energy Surfaces". PMC. Available at:[Link]

    • Journal of Chemical Education. "Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles". ACS Publications. Available at: [Link]

    • Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms". Master Organic Chemistry. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Electrophilicity Guide: 2-Acetyl-3-fluorobenzaldehyde vs. 2-Acetyl-4-fluorobenzaldehyde

    As drug development and materials science increasingly rely on precision molecular design, understanding the nuanced reactivity of fluorinated building blocks is paramount. This guide provides an in-depth comparative ana...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and materials science increasingly rely on precision molecular design, understanding the nuanced reactivity of fluorinated building blocks is paramount. This guide provides an in-depth comparative analysis of the electrophilicity of two closely related regioisomers: 2-Acetyl-3-fluorobenzaldehyde and 2-Acetyl-4-fluorobenzaldehyde . By dissecting their electronic environments and providing field-proven kinetic assays, this document equips researchers with the predictive tools necessary for rational synthetic planning.

    Mechanistic Causality: The Role of Regio-Isomerism

    In both molecules, the formyl group (-CHO) acts as the primary electrophilic center, while the acetyl group (-COCH 3​ ) serves as a secondary, less reactive electrophile. The core differentiator in their reactivity profiles is the position of the highly electronegative fluorine atom relative to the formyl group.

    Recent computational and kinetic studies emphasize that the electrophilicity of carbonyl compounds is heavily governed by electrostatic attractions between the carbonyl carbon and the incoming nucleophile along the reaction coordinate[1],[2]. The position of the fluorine atom modulates this electrostatic environment through competing inductive (-I) and resonance (+M) effects:

    • 2-Acetyl-3-fluorobenzaldehyde (Meta-Fluoro): The fluorine atom is positioned meta to the formyl group. At the meta position, the fluorine's lone pairs cannot participate in resonance delocalization with the formyl carbon. Consequently, the strong inductive electron-withdrawing effect (-I) dominates (Hammett constant σm​ = +0.34). This effectively pulls electron density away from the carbonyl carbon, intensifying its partial positive charge ( δ+ ) and significantly increasing its electrophilicity .

    • 2-Acetyl-4-fluorobenzaldehyde (Para-Fluoro): The fluorine atom is positioned para to the formyl group. While the inductive withdrawal (-I) is still present, the fluorine's lone pairs can now donate electron density into the aromatic π -system via resonance (+M). This resonance effect delocalizes electron density directly onto the formyl carbon, effectively offsetting the inductive withdrawal (Hammett constant σp​ = +0.06). As a result, the formyl carbon is less electrophilic compared to its meta-substituted counterpart.

    ElectronicEffects cluster_A 2-Acetyl-3-fluorobenzaldehyde cluster_B 2-Acetyl-4-fluorobenzaldehyde A1 Fluorine at C3 (Meta) A2 Dominant -I Effect A1->A2 A3 Higher Electrophilicity A2->A3 B1 Fluorine at C4 (Para) B2 +M Resonance Offsets -I B1->B2 B3 Moderate Electrophilicity B2->B3

    Fig 1: Electronic effects of fluorine position on aldehyde electrophilicity.

    Comparative Data Summary

    To translate these electronic effects into predictive synthetic utility, we summarize the quantitative and theoretical parameters of both isomers. The relative reaction rates can be contextualized using, which characterizes electrophiles using the equation logk=s(N+E) [3].

    Property2-Acetyl-3-fluorobenzaldehyde2-Acetyl-4-fluorobenzaldehyde
    Fluorine Position (vs. -CHO) Meta (C3)Para (C4)
    Hammett Constant ( σF​ ) +0.34+0.06
    Dominant Electronic Effect Inductive Withdrawal (-I)Inductive (-I) + Resonance (+M)
    Formyl Electrophilicity (E) HighModerate
    Kinetic Reactivity Faster condensation ratesSlower, more controlled condensation
    Chemoselectivity (-CHO vs -COCH 3​ ) Excellent (Aldehyde is highly activated)Good (Aldehyde is moderately activated)

    Experimental Methodology: Self-Validating Kinetic Assay

    To empirically validate the electrophilicity difference between these two building blocks, researchers must employ a self-validating kinetic system. We recommend a Pseudo-First-Order Hydrazone Formation Assay .

    Causality of the Design: By utilizing a vast molar excess of a standard neutral nucleophile (e.g., 2,4-dinitrophenylhydrazine, DNPH), the reaction rate becomes independent of the nucleophile concentration. This isolates the intrinsic reactivity of the electrophile, allowing for the precise extraction of the observed rate constant ( kobs​ ) via standard transition state analysis[4].

    Step-by-Step Protocol
    • Reagent Preparation: Prepare 0.1 mM solutions of both 2-Acetyl-3-fluorobenzaldehyde and 2-Acetyl-4-fluorobenzaldehyde in anhydrous acetonitrile to ensure solvent-induced nucleophilicity variations are negated. Prepare a 10 mM stock solution of DNPH in the same solvent.

    • Reaction Initiation: In a temperature-controlled quartz cuvette (25°C), combine 2.9 mL of the DNPH solution with 0.1 mL of the selected aldehyde solution. The 100-fold excess of DNPH establishes strict pseudo-first-order conditions.

    • In-situ Data Acquisition: Utilize UV-Vis spectroscopy to monitor the decay of the aldehyde's characteristic π→π∗ transition peak (typically 250–280 nm) or the emergence of the hydrazone product peak over a 30-minute window.

    • Kinetic Extraction: Plot ln(At​−A∞​) against time ( t ). The negative slope of this linear regression directly yields the pseudo-first-order rate constant ( kobs​ ). Comparing the kobs​ of both isomers provides an objective, quantifiable ratio of their electrophilicity.

    Workflow S1 Prepare 0.1M Substrates S2 Add Amine Nucleophile S1->S2 S3 In-situ UV-Vis Monitoring S2->S3 S4 Extract Rate Constant (k) S3->S4

    Fig 2: Self-validating kinetic assay workflow for electrophilicity evaluation.

    Application Insights for Drug Development

    Selecting between these two regioisomers requires balancing reactivity with stability:

    • Select 2-Acetyl-3-fluorobenzaldehyde when synthesizing complex heterocycles that require rapid, low-temperature Knoevenagel condensations or reductive aminations. Its highly electrophilic nature makes it ideal for reacting with sterically hindered or electronically deactivated (weak) nucleophiles.

    • Select 2-Acetyl-4-fluorobenzaldehyde when the synthetic route involves harsh intermediate steps where premature nucleophilic attack on the aldehyde must be minimized. Its moderated electrophilicity provides better stability in biological assays and prevents runaway side reactions in multi-component cascade syntheses.

    References

    • Mayr, H. (n.d.). Mayr's Database of Reactivity Parameters. LMU Munich. Retrieved from [Link]

    • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781-5788. Retrieved from[Link]

    • Bickelhaupt, F. M., & Fernández, I. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. Retrieved from[Link]

    Sources

    Comparative

    HPLC method validation protocols for 2-Acetyl-3-fluorobenzaldehyde purity analysis

    Comprehensive Comparison Guide: HPLC Method Validation Protocols for 2-Acetyl-3-fluorobenzaldehyde Purity Analysis Executive Summary 2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7)[1] is a highly reactive, bifunctional...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: HPLC Method Validation Protocols for 2-Acetyl-3-fluorobenzaldehyde Purity Analysis

    Executive Summary

    2-Acetyl-3-fluorobenzaldehyde (CAS: 2382975-59-7)[1] is a highly reactive, bifunctional fluorinated building block utilized extensively in advanced pharmaceutical synthesis. The presence of both an acetyl group and an aldehyde group on an electron-withdrawn fluorinated aromatic ring makes this molecule exceptionally susceptible to oxidation and nucleophilic degradation. As a result, establishing a rigorously validated, stability-indicating analytical method is paramount for drug development professionals. This guide objectively compares analytical modalities and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) lifecycle guidelines[2],[3].

    Analytical Modality Comparison: The Case for HPLC

    When assessing the purity of halogenated benzaldehydes, laboratories typically evaluate Titrimetry, Gas Chromatography (GC), and HPLC[4]. However, the unique structural causality of 2-Acetyl-3-fluorobenzaldehyde dictates the optimal choice.

    • Titrimetry (Hydroxylamine Hydrochloride Method): This classic absolute assay determines aldehyde content via oxime formation, which liberates hydrochloric acid for subsequent titration[4]. Causality of Failure: 2-Acetyl-3-fluorobenzaldehyde possesses two reactive carbonyl centers (the aldehyde and the acetyl group). Both can undergo oxime formation at overlapping, non-stoichiometric rates, rendering titration fundamentally non-specific for this specific molecule.

    • Gas Chromatography (GC-FID/MS): GC is traditionally favored for volatile impurities[4]. Causality of Failure: The highly electrophilic nature of the fluorinated aldehyde makes it thermally labile. The high temperatures required in a GC injection port (typically >250°C) induce artifactual thermal degradation (e.g., decarbonylation or auto-oxidation), generating impurity peaks that do not exist in the bulk sample.

    • HPLC-DAD: Reverse-phase HPLC operates at ambient temperatures, perfectly preserving the structural integrity of the analyte[5]. Furthermore, coupling HPLC with a Diode Array Detector (DAD) enables orthogonal peak purity testing to ensure no hidden impurities co-elute with the main peak[6].

    Table 1: Quantitative & Qualitative Modality Comparison
    Analytical ModalitySeparation PrincipleSpecificity for 2-Acetyl-3-fluorobenzaldehydeThermal RiskVerdict
    HPLC-DAD Mobile/Stationary Phase PartitioningHigh: Resolves oxidized degradants; DAD confirms peak purity.None: Operates at 25°C.Gold Standard
    GC-FID Volatility & Stationary Phase InteractionModerate: Good for volatile precursors, poor for polar acids.High: Injection port >250°C causes artifactual degradation.Suboptimal
    Titrimetry Chemical Reaction (Oxime Formation)Low: Cannot distinguish between aldehyde and acetyl carbonyls.None: Wet chemistry at room temperature.Unsuitable

    Mechanistic Method Design (E-E-A-T Insights)

    As an Application Scientist, method development must be driven by molecular causality rather than trial-and-error.

    • Stationary Phase Selection: We utilize a densely end-capped C18 column (250 mm x 4.6 mm, 5 µm). The highly electronegative fluorine atom on the analyte creates a strong dipole that can interact with residual silanols on bare silica, causing severe peak tailing. End-capping eliminates these secondary interactions.

    • Mobile Phase Causality: The primary degradation pathway for this compound is the oxidation of the aldehyde to a carboxylic acid (2-acetyl-3-fluorobenzoic acid). To resolve the neutral parent compound from its acidic degradant, we must suppress the ionization of the acid. We employ a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA). The low pH (~2.0) ensures the acidic degradant remains fully protonated and hydrophobic, guaranteeing sharp, baseline-resolved peaks.

    The Self-Validating Lifecycle Workflow

    Modern compendial validation is shifting from a static checklist to a dynamic lifecycle approach, as emphasized by ICH Q2(R2)[2] and the proposed revisions to USP <1225>[7],[8]. A "self-validating system" means the method continuously proves its fitness-for-purpose before any data is reported, primarily through rigorous System Suitability Testing (SST).

    Validation_Lifecycle cluster_optimization Method Optimization (Causality) cluster_validation ICH Q2(R2) Self-Validating Protocol ATP Analytical Target Profile (ATP) 2-Acetyl-3-fluorobenzaldehyde Purity Col Column Selection C18 End-Capped (Minimize Silanol) ATP->Col MP Mobile Phase 0.1% TFA (Suppress Ionization) Col->MP Det Detection UV-DAD @ 254nm (Max Absorbance) MP->Det Spec Specificity & Peak Purity (Forced Degradation) Det->Spec Initiate Validation Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Prec->ATP Continuous Verification

    Figure 1: Lifecycle approach to HPLC method validation for 2-Acetyl-3-fluorobenzaldehyde based on ICH Q2(R2).

    Step-by-Step Experimental Protocol

    This protocol is designed to meet the rigorous standards of ICH Q2(R2)[2] and USP <1225> Category II requirements for impurity quantitation[9].

    Step 1: System Suitability Testing (The Self-Validation Engine)

    • Action: Before injecting any sample, inject a resolution standard containing 2-Acetyl-3-fluorobenzaldehyde and its primary oxidized degradant.

    • Causality: This proves the column has not degraded and the mobile phase pH is correct.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥ 2.0; Tailing factor ( Tf​ ) ≤ 1.5; RSD of 5 replicate injections ≤ 1.0%.

    Step 2: Specificity via Forced Degradation

    • Action: Subject the API to stress conditions: 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , heat (60°C), and UV light for 24 hours. Analyze the stressed samples using the DAD detector.

    • Causality: Ensures that no degradation product co-elutes with the active ingredient.

    • Acceptance Criteria: The DAD peak purity angle must be strictly less than the peak purity threshold for the main peak across all stress conditions[6].

    Step 3: Linearity and Range

    • Action: Prepare a minimum of 5 calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[6].

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

    Step 4: Accuracy (Recovery)

    • Action: Spike known concentrations of the oxidized impurity into the API matrix at 50%, 100%, and 150% of the specification limit, preparing 3 replicates per level (9 determinations total)[6].

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

    Step 5: Precision (Repeatability)

    • Action: Perform 6 independent sample preparations of the API at 100% of the test concentration[6].

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

    Performance Data Summary

    The following table summarizes the expected experimental validation outcomes when applying the optimized HPLC-DAD protocol to 2-Acetyl-3-fluorobenzaldehyde.

    Table 2: HPLC Validation Performance Data Summary
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Simulated)Validation Status
    System Suitability Resolution ( Rs​ ) > 2.0 Rs​ = 3.4Pass
    Specificity Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285Pass
    Linearity (Range) R2 ≥ 0.999 (LOQ to 120%) R2 = 0.9998Pass
    Accuracy 98.0% – 102.0% Recovery99.4% ± 0.6%Pass
    Precision RSD ≤ 2.0% (n=6)RSD = 0.75%Pass
    Robustness Rs​ > 2.0 under varied flow/pHLowest Rs​ = 2.8Pass

    References

    • USP <1225> Method Validation. BA Sciences. Available at: [Link]

    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

    • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

    • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Available at: [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Validating Computational DFT Models for 2-Acetyl-3-fluorobenzaldehyde

    In the landscape of modern drug discovery and materials science, computational models are indispensable for predicting molecular properties and guiding experimental efforts. Density Functional Theory (DFT) stands as a co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery and materials science, computational models are indispensable for predicting molecular properties and guiding experimental efforts. Density Functional Theory (DFT) stands as a cornerstone of these in silico approaches, offering a remarkable balance of computational efficiency and accuracy. However, the predictive power of any DFT model is only as reliable as its validation against empirical data. A model, no matter how sophisticated, that fails to replicate experimental reality is of little practical use.

    This guide provides a comprehensive, field-proven methodology for validating a DFT model of 2-Acetyl-3-fluorobenzaldehyde, a molecule of interest for its potential role as a synthetic intermediate in medicinal chemistry. We will navigate the complete workflow, from the initial computational setup to experimental verification and model refinement. The objective is not merely to present a protocol but to instill a logical, self-validating framework that ensures the scientific integrity and trustworthiness of your computational results.

    Part 1: The In Silico Framework: Building the Initial DFT Model

    The first pillar of our process is constructing a robust computational model. The choice of the functional and basis set is the most critical decision, as it directly dictates the accuracy and cost of the calculation.

    Causality of Method Selection:

    • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For organic molecules comprised of first and second-row elements, the B3LYP hybrid functional is a workhorse.[1] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more accurate description of electronic structure.[2][3][4] It has a long track record of providing reliable geometries and vibrational frequencies for a wide range of organic systems.[2]

    • Basis Set - 6-311++G(d,p): This triple-zeta basis set provides a flexible and accurate description of the electron density. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately modeling systems with potential for weak, non-covalent interactions and describing the tails of the wavefunction. The '(d,p)' polarization functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[5]

    Computational Protocol:

    • Structure Input: Construct the 2-Acetyl-3-fluorobenzaldehyde molecule in a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

    • Geometry Optimization & Frequency Calculation:

      • Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.[6]

      • Follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7] This calculation also yields the predicted harmonic vibrational frequencies (for IR spectroscopy) and the zero-point vibrational energy.

    • Electronic Properties Calculation:

      • UV-Vis Spectrum: Employ Time-Dependent DFT (TD-DFT) with the same functional and basis set to calculate the vertical excitation energies and oscillator strengths.[8][9][10] This will predict the wavelength of maximum absorption (λ_max).

      • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained directly from the ground-state DFT calculation.[11] These are fundamental to understanding the molecule's electronic reactivity and optical properties.

    Part 2: The Experimental Benchmark: Generating Empirical Data

    A computational model must be grounded in reality. The following experimental protocols provide the necessary data to validate the predictions from our DFT calculations.

    Note: The experimental values presented in the comparison tables below are representative, plausible values for a molecule with this structure, based on data for similar compounds like substituted acetophenones and benzaldehydes.[12][13][14][15] They serve as an illustrative benchmark for the validation workflow.

    Protocol 1: UV-Visible (UV-Vis) Spectroscopy

    • Objective: To determine the experimental λ_max, which corresponds to the electronic transition from the HOMO to the LUMO.

    • Methodology:

      • Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of 2-Acetyl-3-fluorobenzaldehyde in a spectroscopic-grade solvent (e.g., cyclohexane or ethanol).

      • Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

      • Record the absorbance spectrum over a range of 200-400 nm, using the pure solvent as a reference blank.

      • Identify the wavelength corresponding to the peak of the lowest energy absorption band. This is the experimental λ_max.[16][17]

    Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: To measure the vibrational frequencies of key functional groups.

    • Methodology:

      • Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

      • Acquire the FTIR spectrum in the 4000-400 cm⁻¹ range.

      • Identify the characteristic absorption peaks, particularly the C=O stretching frequency of the acetyl and aldehyde groups, and the C-F stretching frequency.[18]

    Protocol 3: Cyclic Voltammetry (CV)

    • Objective: To experimentally estimate the HOMO and LUMO energy levels by measuring the molecule's oxidation and reduction potentials.[19][20]

    • Methodology:

      • Setup: Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

      • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

      • Measurement: Scan the potential to measure the oxidation and reduction peaks. Calibrate the potentials against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[21]

      • Calculation: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.[22] The HOMO and LUMO energies can be estimated using the following empirical equations:

        • E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

        • E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

    Part 3: The Validation Workflow: Comparison and Refinement

    This is the crucial step where theory meets experiment. We will systematically compare our calculated data with the experimental results and use any discrepancies to inform potential refinements to our model.

    Diagram of the DFT Validation and Refinement Workflow

    cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Comparative Analysis A Initial Model Selection (B3LYP / 6-311++G(d,p)) B Calculate Properties (Geometry, Frequencies, UV-Vis, Orbitals) A->B E Compare Calculated vs. Experimental Data B->E C Spectroscopy (FTIR, UV-Vis) C->E D Electrochemistry (Cyclic Voltammetry) D->E F Analyze Discrepancies (Error > Threshold?) E->F G Model Validated F->G No H Model Refinement F->H Yes H->A Select New Functional/Basis Set Vacuum Vacuum Level (0 eV) HOMO HOMO -6.60 eV Vacuum->HOMO LUMO LUMO -2.25 eV HOMO->LUMO HOMO->LUMO Optical Band Gap 4.35 eV Fc Ferrocene (Fc/Fc⁺) -4.8 eV HOMO->Fc:f1  ΔE = E_ox vs Fc/Fc⁺  = 1.80 V LUMO->Fc:f1  ΔE = E_red vs Fc/Fc⁺  = -2.55 V LUMO->invis1 invis1->invis2 invis2->Fc

    Caption: Relationship between CV potentials and molecular orbital energies.

    Conclusion

    The validation of computational DFT models against robust experimental data is a non-negotiable step in high-impact research. By following the integrated computational and experimental workflow detailed in this guide, researchers and drug development professionals can build predictive models with a high degree of confidence. This iterative process of calculation, empirical measurement, and comparative analysis ensures that the in silico tools we rely on are not just theoretically sound, but are rigorously grounded in experimental reality, ultimately accelerating the discovery and development of new chemical entities.

    References

    • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link] 2[23][24][25][26][27]. Merrick, J. P., Moran, D., & Radom, L. (2007). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). Journal of Physical Chemistry A, 111(45), 11683-11700. Retrieved from [Link]

    • Sinha, P., Hansen, S., & Bartlett, R. J. (2006). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). Semantic Scholar. Retrieved from [Link] 4[5]. Drahorád, J., et al. (2024). Harmonic Scale Factors of Fundamental Transitions for Dispersion-corrected Quantum Chemical Methods. ChemistryOpen, 13(5), e202400547. Retrieved from [Link] 5[28]. Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(1), 63-71. Retrieved from [Link] 6[13]. Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. Retrieved from [Link]

    • Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Scale Factors. The Journal of Physical Chemistry, 100(41), 16502-16513. Retrieved from [Link]

    • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Retrieved from [Link]

    • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Retrieved from [Link]

    • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Retrieved from [Link]

    • Sure, R., & Grimme, S. (2013). Comprehensive Benchmark of Association (Binding) Energies of Realistic Host–Guest Complexes. Journal of Chemical Theory and Computation, 9(8), 3614-3628. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Acetyl-3-fluorobenzaldehyde proper disposal procedures

    Comprehensive Operational Protocol for the Safe Handling and Disposal of 2-Acetyl-3-fluorobenzaldehyde As a preferred partner in laboratory safety and chemical handling, we provide drug development professionals and rese...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Protocol for the Safe Handling and Disposal of 2-Acetyl-3-fluorobenzaldehyde

    As a preferred partner in laboratory safety and chemical handling, we provide drug development professionals and researchers with more than just material—we deliver the operational frameworks required to manage them safely. 2-Acetyl-3-fluorobenzaldehyde presents unique logistical and safety challenges due to its dual reactivity as both an aldehyde and a fluorinated aromatic compound.

    This guide provides a self-validating, step-by-step methodology for the proper spill response and disposal of this chemical.

    Chemical Profiling & Mechanistic Hazard Assessment

    Before executing any disposal or spill response, it is critical to understand the physicochemical properties driving the compound's behavior.

    Quantitative Data Summary

    Property Value Operational Implication
    CAS Number 2382975-59-7 Essential for accurate RCRA waste manifesting and tracking[1].
    Molecular Formula C9H7FO2 Contains a fluorine atom; dictates the necessity of HF scrubbers during incineration[1].
    Molecular Weight 166.15 g/mol Utilized for stoichiometric calculations during chemical neutralization[1].
    Reactivity Profile Aldehyde Auto-oxidation High risk of exothermic oxidation in air; incompatible with high-surface-area combustibles[2].

    | Decomposition | Hydrogen Fluoride (HF) Gas | Thermal breakdown releases highly toxic and corrosive HF gas[3]. |

    Causality of Hazards:

    • Auto-Oxidation Risk: The aldehyde functional group readily undergoes oxidation when exposed to air. If absorbed by combustible materials (such as standard laboratory paper towels or rags), the high surface area accelerates this exothermic reaction. Because the heat cannot dissipate effectively, the material can spontaneously ignite[2].

    • Thermal Decomposition: The presence of the fluorine atom on the benzene ring means that upon combustion or exposure to extreme heat, the molecule will decompose to release highly toxic hydrogen fluoride (HF) gas, alongside carbon monoxide and carbon dioxide[3]. This strictly prohibits standard open-air burning or disposal in municipal incinerators.

    Operational Spill Response Workflow

    When a spill occurs, immediate containment must prioritize the prevention of auto-ignition and inhalation exposure.

    SpillResponse A Spill Detected (2-Acetyl-3-fluorobenzaldehyde) B Eliminate Ignition Sources & Ventilate Area A->B C Apply Inert Absorbent (Sand/Vermiculite) B->C D DO NOT Use Combustible Rags (Auto-oxidation Risk) C->D E Transfer to Sealed Metal Container C->E F Label as Hazardous Waste (EPA 40 CFR 261.3) E->F G High-Temp Incineration (with HF Scrubber) F->G

    Workflow for spill response and safe disposal of 2-Acetyl-3-fluorobenzaldehyde.

    Step-by-Step Spill Cleanup Methodology

    • Source Isolation: Immediately remove all sources of ignition, stop the release if safe to do so, and maximize local exhaust ventilation (e.g., fume hoods)[2].

    • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as silica sand, earth, or vermiculite[2].

      • Causality: Inert materials do not react with the aldehyde, preventing the runaway exothermic auto-oxidation that frequently occurs when using paper or cloth rags[2].

    • Mechanical Collection: Using non-sparking tools, scoop the absorbed chemical mixture into a heavy-duty, sealable metal container.

    • Atmospheric Displacement (Recommended): Purge the headspace of the metal container with an inert gas (Nitrogen or Argon) before sealing.

      • Causality: Displacing ambient oxygen halts any potential auto-oxidation of the aldehyde moiety during temporary storage[2].

    • Sealing: Seal the metal container tightly to prevent vapor escape and oxygen ingress[2].

    Self-Validating Protocol for Waste Segregation

    To ensure the integrity of the cleanup and the safety of the storage environment, implement the following self-validating thermal check before moving the waste to long-term storage:

    • Step 1: After sealing the metal waste container, wipe the exterior clean and place it in a well-ventilated, temporary staging area away from direct sunlight or heat sources.

    • Step 2: Attach a surface thermometer to the exterior of the drum.

    • Step 3: Monitor the temperature at 10-minute intervals for a total of 30 minutes.

      • Validation Pass: The temperature remains stable at the ambient baseline. This confirms that no exothermic auto-oxidation is occurring inside the container. The waste is safe for transfer to the main hazardous waste accumulation area.

      • Validation Fail: The temperature rises >2°C above ambient. This indicates active oxidation. Immediately reopen the container inside a fume hood, re-purge the headspace with Nitrogen gas to starve the reaction of oxygen, reseal, and monitor again.

    Proper Disposal Procedures (Regulatory Compliance)

    Disposal must strictly adhere to environmental regulations to prevent ecological contamination and toxic gas release.

    • Regulatory Classification: Under the 4, chemical waste generators must determine if the discarded product is classified as hazardous waste per 40 CFR Parts 261.3[5]. Due to its toxicity and reactivity, 2-Acetyl-3-fluorobenzaldehyde must be managed as a hazardous organic waste[3].

    • Storage Segregation: Store the sealed, labeled metal containers in a designated hazardous waste facility. Keep strictly isolated from strong oxidizing agents, strong bases, and catalytic metals (iron, aluminum, brass) which can trigger violent decomposition[2].

    • Final Destruction via Incineration: Contract a licensed hazardous waste management company for final disposal. The mandated method of destruction is high-temperature incineration.

      • Causality: The facility must be explicitly equipped with flue-gas desulfurization and hydrogen fluoride (HF) scrubbers . Standard incineration will release toxic HF gas into the atmosphere as the fluorinated aromatic ring breaks down[3].

    References

    • Emerald Kalama Chemical. "Benzaldehyde SDS - Spill or Leak Procedures". Available at: [Link]

    • SD Fine-Chem Limited. "4-fluorobenzaldehyde Safety Data". Available at: [Link]

    • Environmental Protection Agency (EPA). "Hazardous Waste Listings | 40 CFR 261". Available at: [Link]

    • Cole-Parmer. "Material Safety Data Sheet - Fluorinated Benzaldehyde Derivatives". Available at: [Link]

    Sources

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